molecular formula C6H4Br2ClN B12971956 6-Bromo-3-(bromomethyl)-2-chloropyridine

6-Bromo-3-(bromomethyl)-2-chloropyridine

Cat. No.: B12971956
M. Wt: 285.36 g/mol
InChI Key: CAGVNHZRBLOOFS-UHFFFAOYSA-N
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Description

6-Bromo-3-(bromomethyl)-2-chloropyridine is a heterocyclic organic compound that features a pyridine ring substituted with bromine, bromomethyl, and chlorine groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-(bromomethyl)-2-chloropyridine typically involves the bromination of 3-(bromomethyl)-2-chloropyridine. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or dichloromethane, under controlled temperature conditions to ensure selective bromination at the desired position on the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to achieve high yields and purity. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-(bromomethyl)-2-chloropyridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the bromine and chlorine substituents to hydrogen, yielding a less substituted pyridine derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents such as acetonitrile.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.

Major Products Formed

    Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups replacing the bromomethyl group.

    Oxidation: Pyridine N-oxides.

    Reduction: Less substituted pyridine derivatives with hydrogen replacing bromine and chlorine.

Scientific Research Applications

6-Bromo-3-(bromomethyl)-2-chloropyridine is utilized in several scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex heterocyclic compounds and pharmaceuticals.

    Biology: In the development of bioactive molecules for studying biological pathways and mechanisms.

    Medicine: As a precursor in the synthesis of potential therapeutic agents targeting various diseases.

    Industry: In the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-3-(bromomethyl)-2-chloropyridine involves its reactivity towards nucleophiles and electrophiles, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications for which the compound is used. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2-chloropyridine: Lacks the bromomethyl group, resulting in different reactivity and applications.

    6-Bromo-2-chloropyridine: Lacks the bromomethyl group, leading to variations in chemical behavior.

    3-(Bromomethyl)-2-chloropyridine: Lacks the bromine substituent at the 6-position, affecting its reactivity.

Uniqueness

6-Bromo-3-(bromomethyl)-2-chloropyridine is unique due to the presence of both bromine and bromomethyl groups on the pyridine ring, which imparts distinct reactivity patterns and makes it a versatile intermediate for synthesizing a wide range of compounds.

Properties

Molecular Formula

C6H4Br2ClN

Molecular Weight

285.36 g/mol

IUPAC Name

6-bromo-3-(bromomethyl)-2-chloropyridine

InChI

InChI=1S/C6H4Br2ClN/c7-3-4-1-2-5(8)10-6(4)9/h1-2H,3H2

InChI Key

CAGVNHZRBLOOFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1CBr)Cl)Br

Origin of Product

United States

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